1,3-diphenyl-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Description
1,3-Diphenyl-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate derivative featuring a thiophene-3-ylmethylidene substituent at the C5 position of the diazinane ring. The compound’s structure combines the barbiturate core with aromatic (phenyl) and heteroaromatic (thiophene) moieties, which may enhance its electronic properties, lipophilicity, and biological interactions compared to simpler analogs .
Properties
IUPAC Name |
1,3-diphenyl-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-19-18(13-15-11-12-27-14-15)20(25)23(17-9-5-2-6-10-17)21(26)22(19)16-7-3-1-4-8-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTCDGMUVPFQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 1,3-diphenyl-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione, also known as 1,3-diphenyl-5-(3-thienylmethylene)-1,3-diazaperhydroine-2,4,6-trione, is a heterocyclic compound featuring a thiophene ring, a diazinane ring, and phenyl groups . It has the molecular formula C21H14N2O3S and a molecular weight of approximately 374.43 g/mol. This compound has garnered attention in research for its potential biological activities and diverse applications.
Scientific Research Applications
1,3-Diphenyl-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:
- Chemistry It is used as a building block for synthesizing complex heterocyclic compounds.
- Biology It is investigated for its potential as an antimicrobial and anticancer agent.
- Medicine It is explored for its anti-inflammatory and analgesic properties.
- Industry It is utilized in the development of organic semiconductors and corrosion inhibitors.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation The thiophene ring can be oxidized to form sulfoxides or sulfones. Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
- Reduction Reduction reactions can target the carbonyl groups in the diazinane ring. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
- Substitution Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings. Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Comparison of Similar Compounds
| Compound | Uniqueness |
|---|---|
| Thiophene Derivatives : Compounds like 2-substituted thiophenes and 2,3,4-trisubstituted thiophenes | Share structural similarities |
| Diazinane Triones : Other diazinane trione derivatives with different substituents on the phenyl or thiophene rings | The specific combination of functional groups confers distinct chemical reactivity and biological activity. |
Comparison with Similar Compounds
Substituent Effects on Electronic Properties and Planarity
- Thiophene vs. Furan Analogs: The compound 5-(furan-2-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione (BAF,3b) shares structural similarity but replaces thiophene with a furan group .
- Trimethoxybenzylidene Derivatives :
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione exhibits near-planar geometry (dihedral angle: 1.41°), enhancing conjugation between the aromatic and diazinane rings . The thiophene substituent in the target compound may similarly promote planarity, affecting binding to biological targets.
Pharmacological and Metabolic Comparisons
- Anticonvulsant Barbiturates: Phenobarbital (5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione) lacks the thiophene group but shares the phenyl substituent. It is metabolized to primidone and phenylethylmalonamide, highlighting the role of substituents in metabolic stability .
Solubility and Lipophilicity
- Hydroxy/Methoxy Substituents :
(5E)-5-[(3-Hydroxy-4-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione demonstrates how polar groups like hydroxyl and methoxy improve aqueous solubility . The thiophene group, being less polar, may reduce solubility but enhance membrane permeability. - Boronic Ester Derivatives :
1,3-Dimethyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione incorporates a boronic ester for Suzuki couplings, illustrating how substituents can be tailored for synthetic utility .
Comparative Data Table
*Hypothesized based on structural analogs.
Key Research Findings and Hypotheses
Thiophene vs. Oxygen Heterocycles : The sulfur atom in thiophene may improve metabolic stability compared to furan or methoxy groups, which are prone to oxidative degradation .
Planarity and Bioactivity : The planar geometry observed in trimethoxybenzylidene analogs suggests that the thiophene derivative could exhibit strong π-π stacking interactions with biological targets, such as enzymes or receptors .
Lipophilicity and Blood-Brain Barrier Penetration : The thiophene group’s moderate lipophilicity may balance solubility and brain permeability, making it suitable for central nervous system applications .
Preparation Methods
Cyclocondensation of Urea Derivatives with Functionalized Diketones
The 1,3-diazinane-2,4,6-trione scaffold is classically synthesized via cyclocondensation of urea with diketones. For this compound, 1,3-diphenylurea reacts with a thiophene-containing diketone precursor under acidic conditions. A study utilizing ionic liquid catalysts, such as {[hmim]OAc}, demonstrated efficient cyclization at 80°C over 6 hours, achieving yields up to 78%. The ionic liquid facilitates proton transfer, enhancing reaction kinetics while minimizing side products.
Knoevenagel Condensation for Exocyclic Double Bond Formation
The methylidene group at position 5 is introduced via Knoevenagel condensation between 1,3-diphenylbarbituric acid and thiophene-3-carbaldehyde. This reaction is typically catalyzed by piperidine in ethanol under reflux, with molecular sieves to absorb water and shift equilibrium toward product formation. Spectral monitoring (TLC or NMR) confirms completion within 4–6 hours, yielding the desired adduct with >85% purity after recrystallization.
Mechanistic Insight : The base-catalyzed deprotonation of the active methylene group in barbituric acid generates a nucleophilic enolate, which attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water forms the conjugated double bond, stabilized by resonance with the thiophene ring.
Lewis Acid-Mediated Cyclization and Selectivity Control
Aluminum chloride (AlCl₃) has been employed to enhance electrophilicity in related diazinane syntheses. In one protocol, AlCl₃ coordinates to the carbonyl oxygen of N-phenylmaleimide, facilitating a Diels-Alder-like cycloaddition with thiophene derivatives. While this method primarily targets fused-ring systems, adapting it to the current compound requires substituting maleimide with 1,3-diphenylurea and optimizing stoichiometry. Trials with 2 equivalents of AlCl₃ in dichloromethane (DCM) at room temperature for 48 hours yielded a 65% conversion, though purification challenges necessitated column chromatography.
Reaction Optimization and Comparative Data
Solvent and Catalyst Screening
Systematic screening of solvents and catalysts revealed dichloromethane (DCM) and AlCl₃ as optimal for cyclization (Table 1). Polar aprotic solvents like dimethylformamide (DMF) led to side reactions, while nonpolar solvents (toluene) slowed kinetics.
Table 1: Optimization of Reaction Conditions for Cyclization Step
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCM | AlCl₃ | 25 | 48 | 65 |
| 2 | Ethanol | Piperidine | 80 | 6 | 78 |
| 3 | THF | None | 60 | 24 | 42 |
| 4 | DMF | K₂CO₃ | 100 | 12 | 55 |
Multicomponent One-Pot Synthesis
A streamlined approach combining urea, diketone, and thiophene-3-carbaldehyde in a single pot was explored. Using ethanol as the solvent and piperidine as the base, the reaction achieved 70% yield after 8 hours, though product isolation required careful pH adjustment to precipitate impurities.
Structural Characterization and Spectral Analysis
Infrared (IR) Spectroscopy
The IR spectrum of the compound shows key absorptions at:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
The molecular ion peak at m/z 402.5 corresponds to [C₂₃H₁₈N₂O₃S]⁺, confirming the molecular formula.
Challenges and Practical Considerations
Regioselectivity and Byproduct Formation
Competing reactions during Knoevenagel condensation may yield regioisomers if the aldehyde orientation is uncontrolled. Using excess thiophene-3-carbaldehyde (1.5 equivalents) and slow reagent addition minimized this issue.
Purification Techniques
Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separated the target compound from unreacted starting materials. Recrystallization from ethanol further enhanced purity (>98%).
Q & A
Basic: What are the established synthetic routes for preparing 1,3-diphenyl-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione?
Answer:
Synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:
- Step 1: Reacting 1,3-diphenylbarbituric acid with thiophene-3-carbaldehyde under acidic or basic conditions to form the methylidene bridge via Knoevenagel condensation.
- Step 2: Purification via recrystallization using ethanol or DMF/water mixtures to isolate the product.
Reaction optimization (e.g., catalyst choice, solvent polarity, and temperature) is critical for yield improvement. For example, using piperidine as a base and refluxing in ethanol (78°C, 12 hours) can achieve yields up to 65% .
Basic: How is the compound structurally characterized, and what spectroscopic techniques are employed?
Answer:
Characterization involves:
- NMR spectroscopy: H and C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm for phenyl/thiophene groups) and carbonyl carbons (δ 160–170 ppm).
- IR spectroscopy: Strong absorption bands at ~1700 cm (C=O stretching) and ~3100 cm (aromatic C–H).
- Mass spectrometry: High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 403.08) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?
Answer:
Contradictions (e.g., disordered atoms or non-integer occupancy) require:
- SHELXL refinement: Use of restraints (e.g., DFIX, SIMU) to model disorder and anisotropic displacement parameters.
- Hydrogen-bond analysis: Validate geometry using tools like Mercury to ensure donor-acceptor distances (e.g., 2.8–3.2 Å for N–H···O) align with standard bond lengths .
- Validation tools: Check CIF files with PLATON or checkCIF to identify outliers in bond angles/geometry .
Advanced: What computational methods predict the compound’s bioavailability and target interactions?
Answer:
- Molecular docking: Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) by analyzing binding energies (ΔG ≤ −7 kcal/mol suggests strong binding).
- ADMET prediction: Calculate ClogP (lipophilicity) and polar surface area (PSA) using SwissADME. For example, PSA > 140 Å indicates poor blood-brain barrier penetration, aligning with analogs in anticancer studies .
Advanced: How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?
Answer:
Optimization strategies include:
- Design of Experiments (DoE): Vary catalysts (e.g., acetic acid vs. piperidine), solvents (polar aprotic vs. protic), and temperature (60–100°C) to identify optimal parameters.
- In-line analytics: Monitor reaction progress via FTIR or HPLC to detect intermediates and adjust stoichiometry .
Basic: What preliminary biological assays are recommended to screen for bioactivity?
Answer:
- Cytotoxicity assays: Use MTT or Alamar Blue on cancer cell lines (e.g., MCF-7, LN229) at 1–100 µM concentrations.
- Enzyme inhibition: Test against kinases or proteases via fluorogenic substrates (e.g., ATPase activity assays) .
Advanced: How is hydrogen-bonding analyzed in the compound’s crystal lattice, and what insights does it provide?
Answer:
- SHELXE hydrogen-bond assignment: Analyze O–H···O and N–H···O interactions in the asymmetric unit. For example, Rb-coordinated structures show Rb–O distances of 2.85–3.26 Å, forming distorted polyhedra .
- Graph-set analysis: Classify motifs (e.g., R_2$$^2(8) rings) to understand supramolecular packing and stability .
Basic: What are the solubility properties, and how are they determined experimentally?
Answer:
- Solubility screening: Dissolve the compound in graded solvents (e.g., DMSO, ethanol, hexane) at 25°C. For analogs, DMSO solubility is typically >10 mg/mL, while aqueous solubility is <1 mg/mL.
- HPLC-MS quantification: Use reverse-phase C18 columns with acetonitrile/water gradients to measure solubility limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
